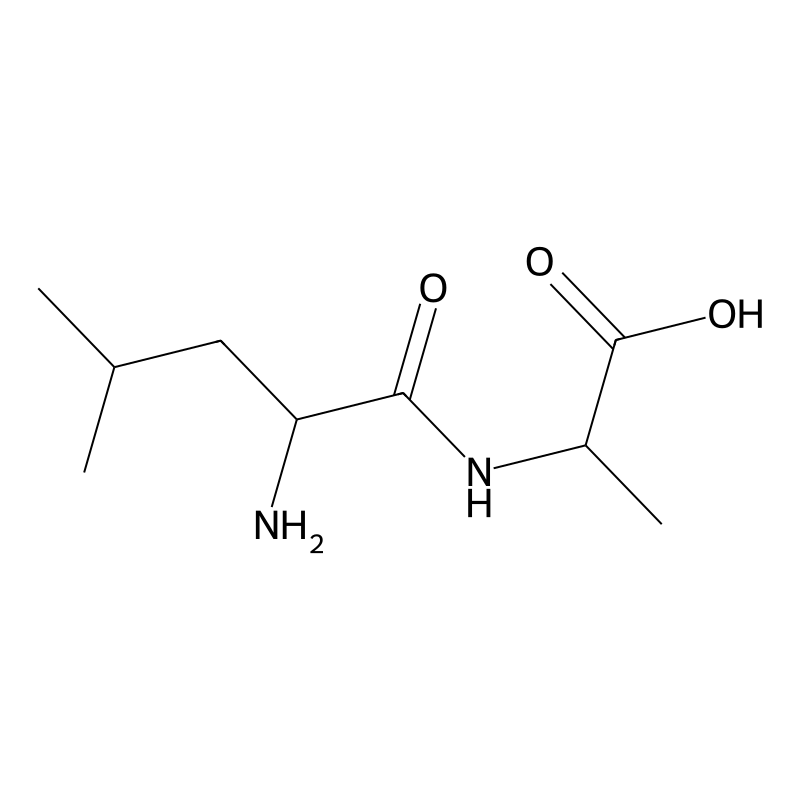

Leucylalanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Leucylalanine is a dipeptide composed of two amino acids: leucine and alanine. Specifically, it consists of the amino acid leucine linked to alanine through a peptide bond. This compound is notable for its role in biological systems and its potential applications in pharmaceuticals and nutrition. Leucylalanine is classified under the broader category of peptides, which are short chains of amino acids that play critical roles in various biological functions.

- Hydrolysis: The peptide bond can be hydrolyzed by proteolytic enzymes such as trypsin or chymotrypsin, resulting in the release of individual amino acids (leucine and alanine) .

- Oxidation: The amino acid residues may be oxidized under specific conditions, leading to the formation of modified peptides or derivatives .

- Substitution Reactions: The amino groups can participate in substitution reactions with various electrophiles, allowing for the synthesis of diverse peptide derivatives .

These reactions are significant for understanding the stability and reactivity of leucylalanine in biological and synthetic contexts.

Leucylalanine exhibits several biological activities that contribute to its importance in nutrition and health:

- Protein Synthesis: Leucine, a component of leucylalanine, is known to stimulate protein synthesis via the mechanistic target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth and metabolism .

- Antioxidant Properties: Leucylalanine has been reported to exhibit antioxidant activities, which help protect cells from oxidative stress .

- Metabolic Effects: As a dipeptide, leucylalanine may influence metabolic pathways related to energy production and muscle metabolism, making it relevant for athletes and individuals engaged in physical training .

Leucylalanine can be synthesized through various methods, with solid-phase peptide synthesis (SPPS) being one of the most common approaches. The SPPS process involves:

- Coupling: The carboxyl group of an incoming amino acid (leucine or alanine) is activated using reagents like dicyclohexylcarbodiimide (DCC) and then coupled to the amino group of a growing peptide chain anchored to a solid resin.

- Deprotection: Protecting groups on the amino acids are removed using reagents such as trifluoroacetic acid (TFA).

- Cleavage and Purification: The completed dipeptide is cleaved from the resin and purified to obtain pure leucylalanine .

This method allows for precise control over the sequence and composition of peptides.

Leucylalanine has several applications across different fields:

- Nutritional Supplements: Due to its role in protein synthesis, leucylalanine is often included in dietary supplements aimed at enhancing muscle recovery and growth.

- Pharmaceuticals: Its biological activities make it a candidate for research into new therapeutic agents targeting metabolic disorders or muscle-wasting diseases.

- Cosmetic Industry: Leucylalanine's antioxidant properties may also find applications in skincare products aimed at reducing oxidative damage .

Research on leucylalanine has explored its interactions with various biological systems:

- Enzyme Interactions: Studies have shown that leucylalanine can influence enzyme activity related to protein metabolism, highlighting its potential role as a modulator in biochemical pathways.

- Receptor Binding: Investigations into how leucylalanine interacts with specific receptors may provide insights into its physiological effects and therapeutic potential.

Such studies are crucial for understanding how this dipeptide functions within biological systems.

Leucylalanine shares structural similarities with other dipeptides but possesses unique characteristics due to its specific amino acid composition. Here are some similar compounds:

| Compound Name | Composition | Unique Features |

|---|---|---|

| Leucyl-leucine | Two leucines | Higher hydrophobicity; involved in energy metabolism |

| Alanylleucine | Alanine + Leucine | Different properties due to alanine's smaller size |

| Leucylglycine | Leucine + Glycine | Varying solubility profiles; potential for different bioactivities |

Uniqueness

Leucylalanine's uniqueness lies in its specific combination of two distinct amino acids. While other compounds like leucyl-leucine or alanylleucine exist, leucylalanine's structure allows it to engage in unique biochemical interactions that can influence metabolic processes differently than its analogs .

Leucylalanine, systematically named as (2S)-2-[(2S)-2-amino-4-methylpentanamido]propanoic acid, is a dipeptide composed of leucine and alanine amino acid residues linked by a peptide bond [1] [2]. The compound possesses the molecular formula C₉H₁₈N₂O₃ with a molecular weight of 202.254 daltons and a monoisotopic mass of 202.131742 daltons [1] [3] [4]. The Chemical Abstracts Service registry number for this compound is 7298-84-2 [1] [3] [5].

The stereochemical configuration of leucylalanine features two distinct chiral centers, both exhibiting the S-configuration according to the Cahn-Ingold-Prelog priority rules [3] [6]. The leucine residue at the amino terminus contains the first stereocenter at the alpha carbon, while the alanine residue at the carboxyl terminus provides the second chiral center [2] [6]. This stereochemical arrangement places leucylalanine in the category of naturally occurring peptides, as both constituent amino acids adopt the L-configuration found predominantly in biological systems [6] [7].

The peptide bond connecting the two amino acid residues exhibits characteristic partial double-bond character with a bond length of approximately 1.32 Å, which is intermediate between typical single (1.45 Å) and double bond (1.27 Å) lengths [8] [9]. This resonance structure contributes to the planar geometry of the peptide linkage, restricting rotational freedom around the carbon-nitrogen bond [8] [9].

Table 1: Physical and Molecular Properties of Leucylalanine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈N₂O₃ | [1] [3] [2] |

| Molecular Weight (g/mol) | 202.254 | [3] [4] [5] |

| Melting Point (°C) | 250-256 | [5] [10] [11] |

| Density (g/cm³) | 1.108 ± 0.06 | [5] |

| Water Solubility (g/L) | 87 (at 25°C) | [5] [12] |

| Optical Rotation [α]₂₀/D | +19 ± 3° (c = 2% in methanol) | [10] [11] |

| Number of Stereocenters | 2 | [3] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

The compound demonstrates positive optical rotation with a specific rotation of [α]₂₀/D +19 ± 3° when measured at a concentration of 2% in methanol, confirming the predominance of the naturally occurring L-stereoisomers [10] [11]. The water solubility of leucylalanine reaches 87 grams per liter at 25°C, indicating favorable hydrophilic interactions despite the presence of the hydrophobic leucine side chain [5] [12].

Secondary Structure Propensities in Solution

Nuclear magnetic resonance spectroscopy investigations reveal that leucylalanine exhibits distinct conformational preferences in aqueous solution [13] [14]. The dipeptide demonstrates a tendency toward extended beta-sheet conformations rather than compact helical structures, consistent with the structural propensities of its constituent amino acids [15] [16]. Leucine residues show strong preferences for beta-strand conformations due to their branched aliphatic side chains, while alanine exhibits moderate flexibility with slight preferences for both helical and extended conformations [15] [17].

Circular dichroism spectroscopy studies indicate that leucylalanine in solution populates multiple conformational states with a predominance of extended polyproline II-like and beta-strand conformations [13] [18]. The leucine residue contributes to this preference through its bulky isobutyl side chain, which favors extended conformations to minimize steric clashes [17] [18]. The smaller methyl side chain of alanine provides conformational flexibility while maintaining overall structural integrity [17] [9].

The peptide backbone exhibits characteristic dihedral angles that fall within the allowed regions of the Ramachandran plot [16] [19]. For the leucine residue, the phi and psi angles typically range from -120° to -140° and +120° to +140°, respectively, corresponding to extended beta-strand geometry [16] [19]. The alanine residue shows greater conformational flexibility with dihedral angles spanning broader regions of the conformational space [19] [18].

Hydrogen bonding patterns in solution involve primarily intermolecular interactions between the amino and carboxyl termini of different dipeptide molecules [20] [21]. The peptide bond itself maintains its characteristic planar geometry with limited deviation from ideal trans configuration, although slight distortions may occur due to environmental effects [22] [23]. The omega dihedral angle describing peptide bond planarity typically remains within 6° of the ideal 180° trans configuration [22] [23].

Crystallographic Analysis and Three-Dimensional Conformations

Crystallographic studies of leucylalanine reveal important structural details about its three-dimensional organization in the solid state [20] [24]. The dipeptide crystallizes in specific space groups that accommodate the stereospecific requirements of both amino acid residues while optimizing intermolecular packing interactions [25] [20]. X-ray diffraction analysis demonstrates that the compound adopts extended conformations in the crystal lattice, consistent with solution-phase observations [20] [24].

The crystal structure exhibits characteristic features of dipeptide organization, including head-to-tail hydrogen bonding networks that stabilize the overall architecture [20] [24]. The leucine side chains participate in hydrophobic interactions that contribute to crystal packing stability, while the polar amino and carboxyl groups form extensive hydrogen bond networks [20] [21]. The peptide backbone maintains planarity with minimal deviation from ideal geometric parameters [20] [24].

Three-dimensional conformational analysis reveals that leucylalanine adopts a predominantly extended conformation with specific torsion angles that minimize intramolecular steric interactions [20] [26]. The leucine residue exhibits characteristic rotamer preferences for its side chain, with the most populated conformations corresponding to gauche-minus and trans orientations about the chi-1 dihedral angle [20] [17]. The alanine methyl group shows typical tetrahedral geometry with standard bond lengths and angles [24] [26].

Intermolecular interactions in the crystal structure include both hydrogen bonding and van der Waals forces [20] [21]. The amino terminus of one molecule forms hydrogen bonds with the carboxyl terminus of neighboring molecules, creating extended network structures [20] [24]. The hydrophobic leucine side chains aggregate to form nonpolar regions within the crystal lattice, demonstrating the amphiphilic nature of the dipeptide [21] [17].

Temperature factor analysis from X-ray crystallographic data indicates that the peptide backbone exhibits relatively low mobility, while the leucine side chain shows moderate flexibility consistent with its branched structure [20] [24]. The overall crystal packing efficiency reflects optimal balance between attractive interactions and steric requirements of the constituent amino acid residues [25] [21].

Comparative Analysis with Related Dipeptide Structures

Comparative structural analysis of leucylalanine with related dipeptide systems reveals distinctive features that arise from the specific combination of leucine and alanine residues [21] [27]. When compared to its sequence isomer alanylleucine, leucylalanine exhibits different conformational preferences and physicochemical properties despite identical molecular compositions [14] [28]. Nuclear magnetic resonance studies demonstrate that the order of amino acid connectivity significantly influences chemical shift patterns, particularly for alpha-proton resonances [14] [29].

Table 2: Comparative Analysis with Related Dipeptide Structures

| Dipeptide | Molecular Formula | Molecular Weight (g/mol) | Structural Classification | Secondary Structure Preference |

|---|---|---|---|---|

| Leucylalanine (Leu-Ala) | C₉H₁₈N₂O₃ | 202.254 | Branched-Linear | β-sheet/Extended |

| Alanylleucine (Ala-Leu) | C₉H₁₈N₂O₃ | 202.254 | Linear-Branched | β-sheet/Extended |

| Leucylleucine (Leu-Leu) | C₁₂H₂₄N₂O₃ | 244.33 | Branched-Branched | β-sheet tendency |

| Alaninylalanine (Ala-Ala) | C₆H₁₂N₂O₃ | 160.17 | Linear-Linear | Flexible/Coil |

The hydrophobic character of leucylalanine, contributed primarily by the leucine isobutyl side chain, distinguishes it from dipeptides containing only small aliphatic residues [27] [17]. This hydrophobicity influences solubility characteristics, intermolecular interactions, and membrane association properties compared to more hydrophilic dipeptide analogs [21] [27]. The branched nature of the leucine side chain creates unique steric environments that affect both intramolecular conformational preferences and intermolecular packing arrangements [17] [30].

Comparison with leucylleucine reveals the impact of replacing the small alanine residue with a second bulky leucine [20] [17]. While both dipeptides exhibit preferences for extended conformations, leucylleucine shows enhanced hydrophobic character and more restricted conformational flexibility due to increased steric bulk [20] [17]. The crystallographic analysis of leucylleucine demonstrates more complex packing arrangements necessitated by the presence of two branched side chains [20].

Stereoisomeric comparisons highlight the importance of chirality in determining dipeptide properties [21] [28]. Studies examining racemic mixtures and individual enantiomers demonstrate that stereochemical configuration significantly influences crystallization behavior, solubility characteristics, and biological recognition properties [7] [28]. The naturally occurring L-L configuration of leucylalanine exhibits distinct properties compared to D-L or D-D stereoisomers, reflecting the evolutionary optimization of biological systems for specific stereochemical arrangements [6] [7].